(Z)-N-{4-[(4-Methylphenyl)methyl]piperazin-1-YL}-1-(4-nitrophenyl)methanimine
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Overview
Description
(Z)-N-{4-[(4-Methylphenyl)methyl]piperazin-1-YL}-1-(4-nitrophenyl)methanimine is a synthetic organic compound that features a piperazine ring substituted with a 4-methylphenyl group and a nitrophenyl methanimine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-{4-[(4-Methylphenyl)methyl]piperazin-1-YL}-1-(4-nitrophenyl)methanimine typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts.
Substitution Reactions: The piperazine derivative is then subjected to substitution reactions to introduce the 4-methylphenyl group.
Formation of the Methanimine Moiety: The final step involves the condensation of the substituted piperazine with 4-nitrobenzaldehyde to form the methanimine moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the methyl group.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and bases such as sodium hydride are commonly employed.
Major Products
Oxidation: Products may include oxidized derivatives of the piperazine ring.
Reduction: The major product is the corresponding amine derivative.
Substitution: Substituted piperazine derivatives with various functional groups.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex molecules with potential biological activity.
Biology
Biological Activity Studies: It can be used to study the biological activity of piperazine derivatives, including their interactions with biological targets.
Medicine
Drug Development:
Industry
Pharmaceutical Manufacturing: It can be used in the production of pharmaceuticals, especially those containing piperazine moieties.
Mechanism of Action
The mechanism of action of (Z)-N-{4-[(4-Methylphenyl)methyl]piperazin-1-YL}-1-(4-nitrophenyl)methanimine likely involves its interaction with specific molecular targets such as receptors or enzymes. The piperazine ring is known to interact with various biological targets, potentially modulating their activity. The nitrophenyl group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Pyridazinones containing the (4-methoxyphenyl)piperazine moiety
Uniqueness
The uniqueness of (Z)-N-{4-[(4-Methylphenyl)methyl]piperazin-1-YL}-1-(4-nitrophenyl)methanimine lies in its specific substitution pattern, which may confer distinct biological activity and pharmacokinetic properties compared to other piperazine derivatives.
Properties
IUPAC Name |
(Z)-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-1-(4-nitrophenyl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-16-2-4-18(5-3-16)15-21-10-12-22(13-11-21)20-14-17-6-8-19(9-7-17)23(24)25/h2-9,14H,10-13,15H2,1H3/b20-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNHFELRKXRCRA-ZHZULCJRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)/N=C\C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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